molecular formula C13H22ClN5 B12230619 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12230619
M. Wt: 283.80 g/mol
InChI Key: VJJNTEOEGPSAKK-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of 1-ethyl-1H-pyrazole-3-carbaldehyde: This can be achieved by reacting ethylhydrazine with an appropriate aldehyde under acidic conditions.

    Reductive Amination: The 1-ethyl-1H-pyrazole-3-carbaldehyde is then subjected to reductive amination with 1-isopropyl-1H-pyrazole-3-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with hydrogenated pyrazole rings.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-3-yl)methanamine
  • 1-(1-isopropyl-1H-pyrazol-3-yl)methanamine
  • 1-(1-ethyl-1H-pyrazol-5-yl)methanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of two different pyrazole rings with distinct substituents. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-7-5-12(15-17)9-14-10-13-6-8-18(16-13)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H

InChI Key

VJJNTEOEGPSAKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=NN(C=C2)C(C)C.Cl

Origin of Product

United States

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